Superior Potency Achieved Through the 7-Methyl Scaffold in TAK-915
The target compound, 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, is the essential core for constructing TAK-915, a highly potent PDE2A inhibitor. While the target compound itself is an intermediate, its value is demonstrated by the final product's performance. TAK-915 exhibits an IC50 of 0.61 nM against PDE2A [1], which is >4100-fold more selective for PDE2A than PDE1A [1]. This level of potency significantly surpasses many other PDE2A inhibitors in the same class, such as BAY 60-7550, which has a reported IC50 of 4.7 nM for PDE2A [2].
| Evidence Dimension | PDE2A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.61 nM (for TAK-915, derived from the target scaffold) |
| Comparator Or Baseline | BAY 60-7550, IC50 = 4.7 nM |
| Quantified Difference | TAK-915 is approximately 7.7-fold more potent than BAY 60-7550. |
| Conditions | In vitro enzymatic assay using recombinant human PDE2A. |
Why This Matters
The quantifiable difference in potency highlights the superior molecular framework provided by the 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, which is crucial for developing next-generation, high-efficacy PDE2A inhibitors.
- [1] Mikami, S., et al. (2017). Discovery of Clinical Candidate N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915): A Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 60(18), 7677-7702. https://doi.org/10.1021/acs.jmedchem.7b00807 View Source
- [2] Boess, F. G., et al. (2004). Inhibition of phosphodiesterase 2 increases neuronal cGMP, synaptic plasticity and memory performance. Neuropharmacology, 47(7), 1081-1092. https://doi.org/10.1016/j.neuropharm.2004.07.040 View Source
